
1-(2,2-Dimethylcyclopropyl)ethane-1-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,2-Dimethylcyclopropyl)ethane-1-thiol is an organic compound with the molecular formula C₇H₁₄S and a molecular weight of 130.25 g/mol . This compound is characterized by the presence of a thiol group (-SH) attached to an ethane chain, which is further connected to a dimethylcyclopropyl group. Thiol compounds are known for their distinctive odors and their reactivity due to the presence of the sulfur-hydrogen bond.
Preparation Methods
The synthesis of 1-(2,2-Dimethylcyclopropyl)ethane-1-thiol can be achieved through various methods. One common approach involves the reaction of 2,2-dimethylcyclopropylcarbinol with thionyl chloride to form the corresponding chlorinated intermediate, which is then treated with sodium hydrosulfide to yield the desired thiol compound . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
1-(2,2-Dimethylcyclopropyl)ethane-1-thiol undergoes several types of chemical reactions:
Oxidation: Thiol groups can be oxidized to form disulfides. For example, this compound can be oxidized using mild oxidizing agents like hydrogen peroxide to form the corresponding disulfide.
Substitution: The thiol group can participate in nucleophilic substitution reactions. For instance, it can react with alkyl halides to form thioethers.
Addition: Thiol-ene reactions, where the thiol group adds to alkenes, are also common.
Scientific Research Applications
1-(2,2-Dimethylcyclopropyl)ethane-1-thiol has various applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: Thiol compounds are often used in the study of enzyme mechanisms and protein structures due to their ability to form disulfide bonds.
Medicine: Research into thiol compounds includes their potential use as antioxidants and their role in redox biology.
Industry: Thiol compounds are used in the production of polymers and as additives in lubricants and fuels.
Mechanism of Action
The mechanism of action of 1-(2,2-Dimethylcyclopropyl)ethane-1-thiol primarily involves its thiol group. Thiols can act as nucleophiles, participating in various chemical reactions. They can also form disulfide bonds, which are crucial in maintaining the structural integrity of proteins. In biological systems, thiols play a role in redox reactions, acting as reducing agents and protecting cells from oxidative damage .
Comparison with Similar Compounds
1-(2,2-Dimethylcyclopropyl)ethane-1-thiol can be compared with other thiol compounds such as:
1,2-Ethanedithiol: This compound has two thiol groups and is used in the synthesis of dithiolanes and dithianes.
Ethanethiol: A simpler thiol with a single thiol group, used as an odorant in natural gas.
1,3-Propanedithiol: Similar to 1,2-ethanedithiol but with a three-carbon chain, used in the synthesis of cyclic sulfides.
This compound is unique due to its cyclopropyl group, which imparts different steric and electronic properties compared to linear thiols. This uniqueness can influence its reactivity and the types of reactions it undergoes.
Properties
Molecular Formula |
C7H14S |
|---|---|
Molecular Weight |
130.25 g/mol |
IUPAC Name |
1-(2,2-dimethylcyclopropyl)ethanethiol |
InChI |
InChI=1S/C7H14S/c1-5(8)6-4-7(6,2)3/h5-6,8H,4H2,1-3H3 |
InChI Key |
YBQXQLKTDDQOQI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1CC1(C)C)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


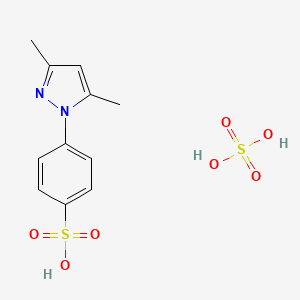
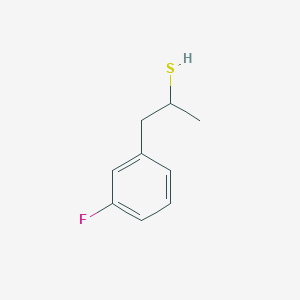
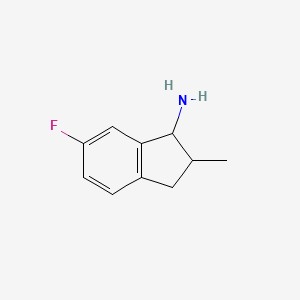
![3-{Bicyclo[2.2.2]octan-2-yl}-3-oxopropanal](/img/structure/B13072163.png)
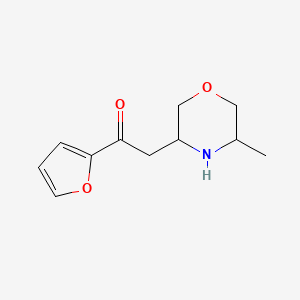
![{3-bromo-2-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-7-yl}methanamine](/img/structure/B13072170.png)

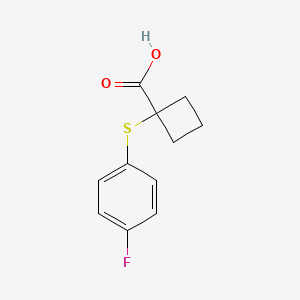

![3-Amino-1-[(propan-2-yloxy)methyl]-1,2-dihydropyridin-2-one](/img/structure/B13072189.png)
![4-Methyl-4-propyl-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B13072198.png)
![2,6-Dimethyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13072203.png)
![4-[2-(4-amino-3,5-dimethylphenyl)phenyl]-2,6-dimethylaniline](/img/structure/B13072204.png)
![5-[2-(Dimethylamino)ethyl]-1,2,4-oxadiazole-3-carboxylic acid](/img/structure/B13072211.png)
